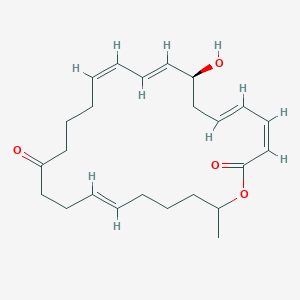

(R,R,R)-nicotianamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

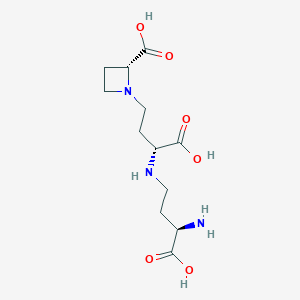

(R,R,R)-nicotianamine is a nicotianamine. It derives from a (R)-azetidine-2-carboxylic acid. It is an enantiomer of a (S,S,S)-nicotianamine.

Aplicaciones Científicas De Investigación

Metal Detoxification and Phytoremediation

Nicotianamine, a plant-derived chelator of metals, enhances tolerance to high levels of metals, especially nickel, in plants. Studies show that overexpression of nicotianamine synthase gene in plants like Arabidopsis and tobacco increases biosynthesis of nicotianamine, aiding in metal detoxification and phytoremediation (Kim et al., 2005).

Iron Nutrition and Deficiency in Plants

Nicotianamine plays a crucial role in iron metabolism in plants. Its synthesis is induced in response to iron deficiency in various plants, including barley, sorghum, maize, and rye. This induction is closely associated with the plant's ability to secrete phytosiderophores for iron acquisition (Higuchi et al., 2004).

Heavy Metal Tolerance and Accumulation

Nicotianamine overaccumulation in plants, such as Arabidopsis, confers resistance to nickel and enhances heavy metal tolerance at both cellular and whole-plant levels. This opens new perspectives for using nicotianamine modulation in plants for environmental applications like phytoremediation (Pianelli et al., 2005).

Micronutrient Chelation and Transport

Nicotianamine is involved in the chelation and transport of micronutrient metal ions in plants, essential for seed loading with micronutrients like iron. Arabidopsis mutants with altered nicotianamine synthase genes have provided insights into its role in plant growth and development, particularly in iron homeostasis (Klatte et al., 2009).

Food and Nutrition

Nicotianamine's presence in plant-based foods, like soy sauce, and its antihypertensive effects have been studied. A method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) was developed for determining nicotianamine in various foods, highlighting its potential health benefits (Yamaguchi & Uchida, 2012).

Zinc Homeostasis in Plants

Nicotianamine is also significant in plant zinc homeostasis. It forms stable complexes with various divalent metal cations, including zinc, playing a crucial role in zinc trafficking in plants. This understanding is important for biofortification and nutritional value enhancement of crops (Clemens et al., 2013).

Fungal Applications

Interestingly, nicotianamine is not limited to plants but is also synthesized by filamentous fungi, indicating its broader role in nature. Its synthesis in fungi like Neurospora crassa is upregulated under zinc deficiency, suggesting a function as a cytosolic chelator of zinc ions (Trampczynska et al., 2006).

Plant Reproductive Development

Nicotianamine is essential for the regulation of metal transfer within plant cells, affecting reproductive development. Experiments with transgenic tobacco expressing nicotianamine aminotransferase revealed its critical role in internal metal transport and reproductive functions (Takahashi et al., 2003).

Potential in Hypertension Management

Nicotianamine has been identified as an inhibitor of the angiotensin I-converting enzyme (ACE), indicating its potential in managing hypertension. Research demonstrates its specific inhibitory effects on circulatory and tissue ACE, suggesting a role in suppressing hypertension (Hayashi & Kimoto, 2007).

Propiedades

Nombre del producto |

(R,R,R)-nicotianamine |

|---|---|

Fórmula molecular |

C12H21N3O6 |

Peso molecular |

303.31 g/mol |

Nombre IUPAC |

(2R)-1-[(3R)-3-[[(3R)-3-amino-3-carboxypropyl]amino]-3-carboxypropyl]azetidine-2-carboxylic acid |

InChI |

InChI=1S/C12H21N3O6/c13-7(10(16)17)1-4-14-8(11(18)19)2-5-15-6-3-9(15)12(20)21/h7-9,14H,1-6,13H2,(H,16,17)(H,18,19)(H,20,21)/t7-,8-,9-/m1/s1 |

Clave InChI |

KRGPXXHMOXVMMM-IWSPIJDZSA-N |

SMILES isomérico |

C1CN([C@H]1C(=O)O)CC[C@H](C(=O)O)NCC[C@H](C(=O)O)N |

SMILES canónico |

C1CN(C1C(=O)O)CCC(C(=O)O)NCCC(C(=O)O)N |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-Carboxypropyl)-9-(dimethylamino)-11,11-dimethyl-2,3,4,11-tetrahydronaphtho[2,3-g]quinolinium perchlorate](/img/no-structure.png)

![(5S)-1-[2-[3,5-bis(trifluoromethyl)phenyl]ethyl]-5-phenyl-4,5-dihydroimidazol-2-amine](/img/structure/B1255243.png)

![(1R,3S,11S,12S,14R,21Z,24S,31R,44S)-12-hydroxy-14-[2-(hydroxymethyl)prop-2-enyl]-1,3,11,24,31,41,44-heptamethyl-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,40-dien-39-one](/img/structure/B1255246.png)

![(1S,18S,22S,24S,26S,19R,20R,21R,23R,25R)-19,22,23-Triacetyloxy-21-(acetyloxymethyl)-25,26-dihydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.0<1,21>.0<3,24>.0<7,12>]hexacosa-7,9,11-trien-20-yl acetate](/img/structure/B1255250.png)

![2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B1255256.png)

![(2E)-3-(4-methoxyphenyl)-N-(11-oxo-6,8,9,11-tetrahydro-7H-pyrido[2,1-b]quinazolin-2-yl)acrylamide](/img/structure/B1255257.png)

![methyl (1S,4aS,7aS)-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B1255263.png)